methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H25Cl2N3O4S2 and its molecular weight is 566.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 565.0663540 g/mol and the complexity rating of the compound is 846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthetic Transformations
One area of research has been the exploration of novel synthetic transformations involving similar compounds. For instance, the study of transformations of amino and carbonyl/nitrile groups in Gewald thiophenes resulted in the synthesis of new 2-azidothiophenes and derivatives leading to new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine through domino reactions with activated acetonitriles (Pokhodylo, Shyyka, Savka, & Obushak, 2010). Similarly, the microwave irradiation of certain tetrahydrobenzo[b]thiophene derivatives under specific conditions yielded various functionalized compounds indicating the compound's versatility in synthetic chemistry (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Biological Activities
Research into the biological activities of related compounds has shown promising results. Synthesis and microbial studies have produced new pyridine derivatives with considerable antibacterial and antifungal activities, hinting at the potential biomedical applications of these compounds (Patel & Agravat, 2007). Moreover, the synthesis of Schiff bases from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives has led to compounds exhibiting both antimicrobial and non-steroidal anti-inflammatory activities (Narayana, Ashalatha, Raj, & Kumari, 2006).
Structural Analysis and Characterization
Structural analysis and characterization form another core area of research. The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a structurally related compound, was studied, revealing insights into its molecular configuration and stabilization mechanisms through intra- and intermolecular hydrogen bonding (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004). This detailed analysis is crucial for understanding the chemical and physical properties of these compounds, aiding in their application in various scientific research fields.
Properties
IUPAC Name |
methyl 2-[[2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O4S2/c1-34-25(33)20-15-4-2-3-5-17(15)36-23(20)28-19(31)13-29-8-10-30(11-9-29)24(32)22-21(27)16-7-6-14(26)12-18(16)35-22/h6-7,12H,2-5,8-11,13H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQHXEQWRUUOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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